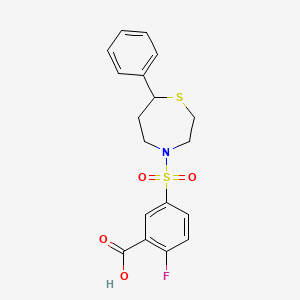

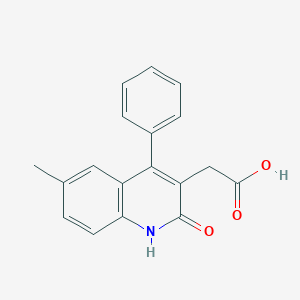

2-Fluoro-5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Herbicidal Activity and Synthesis

The introduction of fluorine atoms into herbicidal compounds, such as bentranil analogues, significantly changes their activity and selectivity. Fluorine substitution has been shown to enhance the herbicidal properties, demonstrating improved broad-leaf activity and selectivity in crops like rice, cereals, and maize. This adjustment suggests the potential of fluorinated compounds in agricultural applications, offering a route to more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).

Fluoroalkylation in Organic Synthesis

Fluorinated sulfinate salts have been used as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process highlights the role of fluorinated compounds in facilitating novel organic synthetic pathways, enabling the construction of complex molecules with potential pharmacological applications (He, Tan, Ni, & Hu, 2015).

Environmental Remediation

Studies on the heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS) have shed light on the potential for in-situ groundwater remediation. This method offers a feasible approach to degrade persistent environmental pollutants, including PFOA and PFOS, under suitable conditions. The results indicate the possibility of applying fluorinated benzoic acid derivatives in environmental cleanup efforts (Park, Lee, Medina, Zull, & Waisner, 2016).

Proton Exchange Membranes

In the field of energy, fluorinated compounds have been utilized in the synthesis of proton exchange membranes (PEMs) for fuel cell applications. The introduction of sulfonic acid groups into poly(arylene ether) structures containing fluorine has led to materials with high ion exchange capacities and proton conductivities. These advancements highlight the importance of fluorinated benzoic acid derivatives in developing more efficient and durable fuel cells (Kim, Robertson, Kim, & Guiver, 2009).

Antimicrobial Activity

Fluorinated compounds have also been explored for their antimicrobial properties. The synthesis of benzenesulfonic acid derivatives incorporating fluorine atoms has shown effectiveness against bacteria such as Listeria monocytogenes and Escherichia coli, comparable to conventional antibiotics like ampicillin and vancomycin. This suggests the potential of fluorinated benzoic acid derivatives in developing new antimicrobial agents (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022).

Propiedades

IUPAC Name |

2-fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S2/c19-16-7-6-14(12-15(16)18(21)22)26(23,24)20-9-8-17(25-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLSQEIOJBYCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)

![6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2839937.png)

![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)

![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)

![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)